molecular formula C10H14N6 B8110185 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

Cat. No.: B8110185
M. Wt: 218.26 g/mol
InChI Key: GNAXOOMLRLEGCI-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a complex heterocyclic compound that features both imidazole and triazolodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazole ring followed by the construction of the triazolodiazepine framework. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts[][3].

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is unique due to its combined imidazole and triazolodiazepine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-2-11-6-10-9(13-14-16(10)4-1)7-15-5-3-12-8-15/h3,5,8,11H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXOOMLRLEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(N=NN2C1)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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